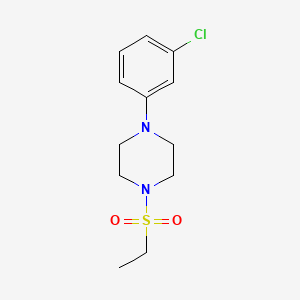
1-(4-fluorobenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)azepane is a chemical compound that belongs to the class of azepanes. It has gained significant attention in scientific research due to its potential use in the development of new drugs. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of different diseases.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzyl)azepane is not fully understood. However, studies have suggested that the compound may act on the GABAergic system in the brain. It may enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmission. This may explain the compound's anticonvulsant, antidepressant, and anxiolytic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. The compound has also been found to reduce the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-fluorobenzyl)azepane in lab experiments include its high purity, stability, and reproducibility. The compound can be easily synthesized and is readily available. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-(4-fluorobenzyl)azepane. One direction is to explore its potential use in the treatment of other diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Another direction is to investigate the compound's potential as a neuroprotective agent. Furthermore, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential use in the development of new drugs. The compound has been found to exhibit various pharmacological activities and biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and potential side effects. The research on this compound opens up new avenues for the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-fluorobenzyl)azepane involves the reaction of 4-fluorobenzyl chloride with azepane in the presence of a base. The reaction is carried out under controlled conditions to obtain a pure product. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)azepane has been extensively studied for its potential use in the development of new drugs. The compound has been found to exhibit various pharmacological activities such as anticonvulsant, antidepressant, and anxiolytic effects. It has also been found to have potential as an anti-inflammatory agent. Researchers are exploring the use of this compound in the treatment of various diseases such as epilepsy, depression, anxiety, and inflammation.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-12(6-8-13)11-15-9-3-1-2-4-10-15/h5-8H,1-4,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCIGWVWAMPOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)





![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-bromobenzamide](/img/structure/B5702989.png)
![5-(1-pyrrolidinylcarbonyl)-5H-dibenzo[b,f]azepine](/img/structure/B5702992.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methyl-1-piperidinyl)acetamide](/img/structure/B5703011.png)
![N-{2-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5703023.png)

![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)